molecular formula C16H22ClN3O B1254113 (S)-tebuconazole

(S)-tebuconazole

Cat. No. B1254113
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tebuconazole is the (S)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (R)-tebuconazole.

Scientific Research Applications

  • Agricultural Applications in Soybean Cultivation : (Shevchuk, 2020) discusses the use of tebuconazole as a plant growth inhibitor in soybeans. This research highlights how tebuconazole impacts morphological and anatomical characteristics of soybean plants, including leaf mass, stem thickness, and root length.

  • Influence on Wine Aroma Composition : (Noguerol-Pato et al., 2011) investigates the impact of tebuconazole residues on the aroma of Mencía red wines. This study provides insights into how tebuconazole affects volatile compounds responsible for wine aroma, indicating its significance in viticulture and winemaking processes.

  • Effect on Photosynthetic Pigments in Wheat Plants : (Zubko & Dolzhenko, 2023) explores how fungicides like tebuconazole alter the pigment composition in spring wheat plants. The study underscores the indirect effects of tebuconazole on wheat yield through its impact on physiological processes.

  • Biological Monitoring in Agricultural Workers : A study by (Fustinoni et al., 2014) focuses on the biological monitoring of tebuconazole exposure in vineyard workers. This research is pivotal in understanding occupational exposure to tebuconazole and its human metabolites.

  • Soil Ecosystem Impact and Bacterial Diversity : (Baćmaga, Wyszkowska, & Kucharski, 2021) delve into the effects of tebuconazole on soil ecosystems, focusing on bacterial diversity and enzymatic activity. Their findings provide valuable insights into tebuconazole's influence on environmental health.

  • Photocatalytic Degradation in Water Treatment : Research by (Stamatis, Antonopoulou, & Konstantinou, 2015) examines the photocatalytic degradation of tebuconazole under simulated solar irradiation, relevant in the context of water purification and environmental remediation.

  • Detection in Environmental and Food Samples : A study on the rapid detection of tebuconazole using aptasensors is presented by (Truong, Vo Thi Cam Duyen, & Toi, 2021). This research is significant for monitoring tebuconazole in environmental and food samples.

  • Bioefficacy Against Crop Pathogens : (Yang et al., 2014) investigate the microencapsulation of tebuconazole in seed coating and its effects on maize seedlings, highlighting its role in protecting crops against pathogens like maize head smut.

properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

(3S)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1

InChI Key

PXMNMQRDXWABCY-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17.9 g (0.075 mole) of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mole) of 1,2,4-triazole in 30 ml of ethanol was heated in a bomb tube at 150° C. for 20 hours. The reaction solution was allowed to cool and was concentrated. The residue was dissolved in ether and the solution was washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue was chromatographed over a silica gel column (mobile phase: methylene chloride/ethyl acetate 1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentane-3-ol were obtained as a viscous oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 17 9 g (0.075 mol) of 2-(4-chloro-phenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mol) of 1,2,4-triazole in 30 ml of ethanol is heated at 150° C. in a bomb tube for 20 hours. The reaction solution is allowed to cool and is concentrated. The residue is dissolved in ether and the solution is washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue is chromatographed over a silica gel column (running agent: methylene chloride/ethyl acetate=1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentan-3-ol obtained as a viscous oil, which can be recrystallized from acetonitrile (melting point 102° to 104° C.).
[Compound]
Name
17
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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